molecular formula C12H15NO2 B3430193 N-(2,3-dimethylphenyl)-3-oxobutanamide CAS No. 80357-48-8

N-(2,3-dimethylphenyl)-3-oxobutanamide

Cat. No. B3430193
CAS RN: 80357-48-8
M. Wt: 205.25 g/mol
InChI Key: JLBRPUWVDHSZKB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-oxobutanamide, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPO is a ketone derivative that is synthesized through a multistep process involving the condensation of 2,3-dimethylbenzaldehyde and ethyl acetoacetate.

Scientific Research Applications

Antituberculosis Study of Organotin(IV) Complexes

A review focused on the antituberculosis activity of organotin complexes, exploring the relationship between structure and activity, and highlighting the superior activity of triorganotin(IV) complexes over diorganotin(IV) complexes due to differences in toxicity related to the organic ligands attached to tin (Iqbal, Ali, & Shahzadi, 2015).

Antibody-Based Methods for Environmental and Food Analysis

This review elaborates on the development and application of antibodies for detecting various contaminants in food and environmental samples, emphasizing the importance of ELISA and related techniques for ensuring safety and compliance (Fránek & Hruška, 2018).

Analytical Methods Used in Determining Antioxidant Activity

A comprehensive review of the tests used to determine antioxidant activity, detailing mechanisms, applicability, and both advantages and disadvantages of various methods, showcasing the importance of antioxidants in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Industrial and Biotechnological Applications of Laccases

This paper reviews the applications of laccases, enzymes capable of oxidizing both phenolic and non-phenolic compounds, highlighting their utility in detoxifying industrial effluents, as diagnostic tools, and for bioremediation purposes (Couto & Herrera, 2006).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-5-4-6-11(10(8)3)13-12(15)7-9(2)14/h4-6H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBRPUWVDHSZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204507
Record name N-(Dimethylphenyl)-3-oxobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55909-76-7, 80357-48-8
Record name N-(Dimethylphenyl)-3-oxobutyramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055909767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC165880
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165880
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Dimethylphenyl)-3-oxobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(dimethylphenyl)-3-oxobutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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